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CID 78060994

Cat. No.: B14285755
M. Wt: 146.06 g/mol
InChI Key: JKAQXUPOAKJTPW-UHFFFAOYSA-N
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Description

Contextualization of Germacrene D-4-ol within Sesquiterpenoid Chemistry and Biology

Germacrene D-4-ol is classified as a germacrane (B1241064) sesquiterpenoid. nih.gov Sesquiterpenoids are a large and diverse class of 15-carbon isoprenoids synthesized from farnesyl diphosphate (B83284). core.ac.ukacs.org They are known for their significant structural diversity and wide range of biological activities. acs.org

The chemical structure of Germacrene D-4-ol is characterized by a ten-membered carbon ring, which is typical for germacrane sesquiterpenoids. nih.gov It is specifically a tertiary allylic alcohol, meaning it has a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms, and this carbon is adjacent to a carbon-carbon double bond. nih.gov This structural feature is crucial to its chemical reactivity and biological function.

In the realm of biosynthesis, Germacrene D-4-ol is formed from Germacrene D through the formal addition of a water molecule to an exocyclic double bond. nih.gov The enzymatic conversion of farnesyl diphosphate can lead to the production of Germacrene D-4-ol. For instance, a mutant of (+)-δ-cadinene synthase from cotton was engineered to selectively produce Germacrene D-4-ol. core.ac.uk Furthermore, a (+)-germacrene D-4-ol synthase has been identified in the termite-associated fungus Termitomyces. rsc.org

Significance of Germacrene D-4-ol Research in Natural Product Chemistry and Chemical Ecology

The study of Germacrene D-4-ol holds considerable importance in the fields of natural product chemistry and chemical ecology. As a volatile organic compound found in various plants, it plays a role in the chemical communication between organisms. nih.govebi.ac.uk

In natural product chemistry, the interest in Germacrene D-4-ol stems from its potential as a bioactive molecule and as a precursor for the synthesis of other complex sesquiterpenoids. The structural elucidation and chemical synthesis of such compounds are fundamental aspects of this field. Research has focused on understanding the stereochemistry and enzymatic mechanisms involved in its formation. rsc.org

From a chemical ecology perspective, Germacrene D-4-ol is significant due to its involvement in plant-insect and plant-microbe interactions. Volatile sesquiterpenoids like Germacrene D-4-ol can act as attractants, repellents, or deterrents for herbivores and pathogens. mdpi.comresearchgate.net For example, Germacrene D, the precursor to Germacrene D-4-ol, has been shown to have insecticidal activity against mosquitoes and repellent activity against aphids and ticks. mdpi.com While specific studies on the ecological role of Germacrene D-4-ol are ongoing, its presence in the essential oils of various plants suggests it contributes to their chemical defense mechanisms. ebi.ac.ukbioline.org.br For instance, it is a major component in the fruit essential oil of Zanthoxylum fagara. bioline.org.br The compound's larvicidal effect against the Aedes aegypti mosquito has also been noted. researchgate.net

The investigation into compounds like Germacrene D-4-ol contributes to a deeper understanding of the complex chemical interactions that shape ecosystems and offers potential for the development of new natural product-based applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11As B14285755 CID 78060994

Properties

Molecular Formula

C5H11As

Molecular Weight

146.06 g/mol

InChI

InChI=1S/C5H11As/c1-5(2,3)4-6/h4H2,1-3H3

InChI Key

JKAQXUPOAKJTPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C[As]

Origin of Product

United States

Stereochemical and Conformational Analysis of Germacrene D 4 Ol

Elucidation of Absolute and Relative Stereochemistry of Germacrene D-4-ol

The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, is fundamental to understanding the biological activity and chemical properties of a molecule. For Germacrene D-4-ol, a variety of analytical techniques have been employed to unravel its complex stereochemical nature.

Recent studies have successfully utilized the Crystalline Sponge (CS) method to elucidate the absolute stereochemistry of related degradation products of (+)-Germacrene D-4-ol. researchgate.net This innovative technique allows for the X-ray diffraction analysis of compounds that are otherwise difficult to crystallize, providing definitive stereochemical assignments. researchgate.net For instance, the absolute stereochemistry of one of its degradation products was reliably determined using the Flack parameter. researchgate.net

The IUPAC name for one stereoisomer of Germacrene D-4-ol is (2E,4S,7E)-4-Isopropyl-1,7-dimethylcyclodeca-2,7-dienol, which provides specific information about the configuration at its chiral centers and the geometry of its double bonds. nist.gov

Conformational Dynamics and Energy Landscape of Germacrene D-4-ol

The ten-membered ring of Germacrene D-4-ol is not static but exists as an ensemble of interconverting conformations. Understanding these conformational dynamics and the associated energy landscape is crucial for explaining its reactivity and instability.

Advanced Spectroscopic and Diffraction Techniques in Conformational Determination (e.g., Crystalline Sponge Method for (+)-Germacrene D-4-ol)

The oily and cyclic nature of (+)-Germacrene D-4-ol has historically presented challenges for traditional X-ray crystallography. researchgate.net However, the advent of the Crystalline Sponge (CS) method has been a game-changer. researchgate.netnih.gov This technique involves soaking the analyte into a porous crystalline network, which then allows for single-crystal X-ray diffraction analysis of the non-crystalline guest molecule. researchgate.net

A 2024 study published in Chemistry – A European Journal detailed the use of the CS method to analyze a minute amount of (+)-Germacrene D-4-ol. nih.gov The analysis revealed a reactive conformation where the two double bonds within the ten-membered ring are in close proximity. researchgate.netnih.gov This spatial arrangement is key to understanding the molecule's propensity for degradation. researchgate.net The fact that the guest molecule is not tightly packed within the sponge suggests that the observed conformation is close to a stable form of the molecule. researchgate.net

Theoretical and Computational Approaches to Germacrene D-4-ol Conformational Analysis

In conjunction with experimental techniques, theoretical and computational methods provide valuable insights into the conformational preferences and energy landscapes of molecules like Germacrene D-4-ol. Density functional theory (DFT) and other ab initio molecular orbital theories are powerful tools for calculating the relative energies of different conformations and transition states. mdpi.com

For the related compound germacrene D, computational studies have shown that the relative distributions of its cyclization products are in general agreement with the calculated energies of the sesquiterpenoids and their carbocation precursors. mdpi.com These theoretical models can predict the most stable conformations and the likely pathways for chemical reactions, complementing the experimental data obtained from methods like the CS method. mdpi.com Molecular dynamics (MD) simulations can also be employed to explore the conformational space and identify low-energy structures. cardiff.ac.uk

Investigating the Instability and Degradation Mechanisms of Germacrene D-4-ol through Transannular Reactions

Unsaturated cyclic terpenes like Germacrene D-4-ol often exhibit inherent instability. researchgate.netnih.gov This instability is largely attributed to the proximity of the carbon-carbon double bonds within the flexible ring structure, which can lead to non-enzymatic degradation. researchgate.net

A key degradation pathway for Germacrene D-4-ol involves transannular reactions , which are intramolecular reactions that form a covalent bond across the ring. researchgate.netscripps.edu The reactive conformation of (+)-Germacrene D-4-ol, revealed by the CS method, showed that its double bonds are positioned closely together, predisposing it to such reactions. researchgate.netnih.gov

Under weakly acidic conditions, which can mimic certain in vivo environments, (+)-Germacrene D-4-ol has been observed to degrade into several pseudo-natural products or artifacts. researchgate.netnih.gov The structures of these degradation products have also been elucidated using the CS method, providing strong evidence for a degradation mechanism initiated by transannular cyclizations. researchgate.netresearchgate.net This reactivity underscores the labile nature of Germacrene D-4-ol and explains why it can be challenging to isolate in a pure form. researchgate.net

The proposed mechanism for the formation of these degradation products from (+)-Germacrene D-4-ol involves a series of cation-driven cyclizations and rearrangements, a common theme in terpene chemistry. researchgate.netnih.gov

Biosynthetic Pathways and Enzymology of Germacrene D 4 Ol

Precursor Metabolism and Substrate Utilization for Germacrene D-4-ol Biosynthesis

The journey to Germacrene D-4-ol begins with the synthesis of its essential precursor molecules. This process involves the interplay of two distinct metabolic pathways that supply the necessary carbon framework.

Farnesyl diphosphate (B83284) (FPP), a 15-carbon isoprenoid, serves as the immediate and central precursor for the biosynthesis of a vast array of sesquiterpenoids, including Germacrene D-4-ol. nih.govnih.gov Terpene synthases, the enzymes responsible for generating the remarkable diversity of terpene structures, utilize FPP as the substrate to initiate a cascade of complex chemical reactions. rsc.org In the specific case of Germacrene D-4-ol, the enzyme Germacrene D-4-ol synthase (GdolS) directly binds to FPP to commence the catalytic cycle that ultimately yields the hydroxylated sesquiterpene. nih.govnih.gov The conversion of FPP is a Mg2+-dependent process, a common feature among terpene synthases. acs.org

The fundamental role of FPP as the universal precursor for sesquiterpenes is a cornerstone of terpenoid biochemistry. rsc.org Its C15 backbone provides the necessary carbon atoms that are rearranged and cyclized to form the characteristic germacrane (B1241064) skeleton of Germacrene D-4-ol.

The biosynthesis of FPP itself is dependent on the supply of the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In organisms like plants and some bacteria, two independent pathways are responsible for producing IPP and DMAPP: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. pnas.orgunivie.ac.atrsc.org

The MVA pathway, typically located in the cytosol, is generally responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30). rsc.org Conversely, the MEP pathway, found in the plastids of plant cells, is the primary source for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.org

However, there is evidence of a metabolic crosstalk or "interplay" between these two pathways. Studies have shown that in some cases, the MEP pathway can contribute to the formation of sesquiterpenes, which are synthesized in the cytosol. pnas.orgacs.org This suggests that isoprenoid intermediates can be transported between cellular compartments, specifically from the plastids to the cytosol. pnas.orgacs.org For sesquiterpene biosynthesis, this means that the FPP pool in the cytosol can be derived from IPP and DMAPP supplied by both the MVA and MEP pathways. acs.org This metabolic flexibility ensures a robust supply of precursors for the synthesis of compounds like Germacrene D-4-ol.

PathwayCellular LocationPrimary ProductsContribution to Sesquiterpenes
Mevalonate (MVA) Pathway CytosolSesquiterpenes, Triterpenes, SterolsPrimary contributor
Methylerythritol Phosphate (MEP) Pathway PlastidsMonoterpenes, Diterpenes, CarotenoidsCan contribute via precursor transport

Farnesyl Diphosphate (FPP) as the Central Biosynthetic Building Block for Germacrene D-4-ol

Germacrene D-4-ol Synthase-Mediated Catalysis

The transformation of the linear FPP molecule into the complex, cyclic structure of Germacrene D-4-ol is a feat of enzymatic precision, catalyzed by Germacrene D-4-ol synthase (GdolS). This enzyme orchestrates a series of intricate chemical steps with remarkable control over the reaction's outcome.

The catalytic cycle begins with the ionization of FPP within the enzyme's active site, where the diphosphate group is cleaved, generating a farnesyl cation. core.ac.uk This highly reactive carbocation is then guided by the enzyme to undergo a 1,10-cyclization, forming the ten-membered germacryl cation intermediate. nih.govcore.ac.uk This cyclization is a critical step that establishes the foundational ring structure of the germacrane sesquiterpenoids.

Following the initial cyclization, the reaction proceeds through a carbocation cascade. A key event in the formation of Germacrene D-4-ol is a nih.govrsc.org-hydride shift, which repositions the positive charge to create a more stable allylic carbocation. nih.govacs.org This intermediate is then poised for the final step of the reaction. The enzyme's active site plays a crucial role in stabilizing these transient carbocation intermediates and preventing premature quenching or alternative reactions.

A distinguishing feature of Germacrene D-4-ol synthase is its ability to terminate the carbocation cascade by the addition of a water molecule, resulting in a hydroxylated product. This water capture is highly controlled, exhibiting both stereospecificity and regiospecificity. nih.gov The enzyme directs the water molecule to attack a specific carbon atom (C4) of the final carbocation intermediate from a specific spatial orientation, leading to the formation of (-)-germacradien-4-ol as a single, major product. nih.gov

Experiments using isotopically labeled water (H₂¹⁸O) have confirmed that the oxygen atom in the hydroxyl group of Germacrene D-4-ol originates from a water molecule from the surrounding solvent, which is precisely positioned by the enzyme. nih.govacs.org This controlled quenching of the carbocation by water is a testament to the exquisite catalytic power of the synthase, preventing the loss of a proton which would lead to the formation of a hydrocarbon product like germacrene D. nih.gov

The remarkable catalytic function of Germacrene D-4-ol synthase is rooted in its three-dimensional structure. Like other class I terpene synthases, GdolS possesses a characteristic α-helical fold. nih.govacs.org The active site is located within a hydrophobic cleft of the enzyme. acs.org

Crucial to the enzyme's function are two highly conserved metal-binding motifs: D⁸⁰DQFD and N²¹⁸DVRSFAQE. nih.govacs.orgacs.org These motifs are responsible for coordinating with magnesium ions (Mg²⁺), which are essential for binding the diphosphate moiety of the FPP substrate and facilitating its ionization to initiate the catalytic cycle. nih.gov

Crystallographic studies of a GdolS from Streptomyces citricolor have revealed an open conformation of the active site in the unliganded state. nih.govacs.orgacs.org While water molecules were observed in the crystal structure, none were definitively positioned to act as the nucleophile for quenching the final carbocation. nih.govacs.org This suggests that conformational changes in the enzyme, possibly involving flexible loop regions, may be necessary to allow a water molecule from the bulk solvent to enter the active site at the appropriate moment to capture the carbocation intermediate. acs.org The architecture of the active site cavity ultimately dictates the folding of the FPP substrate and guides the subsequent carbocation rearrangements and cyclizations.

FeatureDescription
Enzyme Fold Typical Class I sesquiterpene synthase α-helical fold. nih.govacs.org
Active Site Hydrophobic cleft. acs.org
Metal Binding Motifs D⁸⁰DQFD and N²¹⁸DVRSFAQE, essential for Mg²⁺ coordination. nih.govacs.orgacs.org
Catalytic Mechanism Ionization of FPP, 1,10-cyclization, nih.govrsc.org-hydride shift, and stereospecific water capture. nih.govcore.ac.ukacs.org

Stereospecific and Regiospecific Water Capture in Germacrene D-4-ol Hydroxylation

Genetic and Protein Engineering of Germacrene D-4-ol Synthases

The biosynthesis of specific sesquiterpenoids like germacrene D-4-ol is governed by the intricate structure and catalytic mechanism of the corresponding terpene synthases (TPSs). Altering the product profile of these enzymes to enhance the yield of a desired compound or to generate novel products is a significant goal in synthetic biology and biotechnology. numberanalytics.comucdavis.edu This has been pursued through sophisticated protein engineering techniques, including directed evolution and rational design, which have been successfully applied to create or improve germacrene D-4-ol synthases. caltech.edunih.gov

Directed Evolution and Rational Design Strategies for Altered Germacrene D-4-ol Synthase Function

A combination of directed evolution and rational design has proven to be a powerful strategy for altering the function of sesquiterpene synthases to produce germacrene D-4-ol. nih.govebi.ac.uk One notable example is the successful engineering of (+)-δ-cadinene synthase from cotton (Gossypium arboreum), an enzyme that normally produces (+)-δ-cadinene with high fidelity (>98%), into a synthase that predominantly yields germacrene D-4-ol. caltech.educore.ac.uk

Directed evolution was employed using error-prone PCR to introduce random mutations throughout the (+)-δ-cadinene synthase gene. nih.gov This approach creates large libraries of enzyme variants with diverse mutations, which can then be screened for the desired new activity. numberanalytics.com From these libraries, mutants were identified that gained the ability to produce germacrene D-4-ol, a compound not synthesized by the wild-type enzyme. caltech.educore.ac.uk

Rational design complements this random approach by using structural and mechanistic information to make targeted changes. numberanalytics.comucdavis.edu In the case of the (+)-δ-cadinene synthase, a homology model was constructed using the known crystal structure of 5-epi-aristolochene synthase as a template. caltech.educore.ac.uk This model allowed researchers to map the locations of the mutations found through directed evolution, revealing that many successful mutations clustered in or near a specific structural element, the G helix. core.ac.uk This insight guided further rounds of site-directed and saturation mutagenesis focused on this region to optimize the production of germacrene D-4-ol. nih.govcore.ac.uk The mutant N403P/L405H, developed through this combined approach, exhibited a significantly altered product profile, with germacrene D-4-ol becoming a major product. nih.govebi.ac.uk

More advanced rational design strategies involve the use of molecular dynamics (MD) simulations. rsc.orgacs.org These computational methods can predict how substrates bind within the active site and how water molecules, which are essential for forming hydroxylated products like germacrene D-4-ol, are managed by the enzyme. rsc.orgacs.org By simulating the enzyme's dynamics, researchers can identify key residues that control carbocation rearrangements and the final quenching step, providing a roadmap for engineering enzymes with novel specificities. researchgate.netcardiff.ac.uk

Table 1: Impact of Directed Evolution and Rational Design on (+)-δ-Cadinene Synthase Product Selectivity

Enzyme VariantPrimary ProductSelectivity for Primary ProductGermacrene D-4-ol ProductionReference
Wild-Type (+)-δ-Cadinene Synthase(+)-δ-Cadinene>98%None caltech.edu
N403P/L405H MutantGermacrene D-4-olUp to 93% (in vivo)Up to 93% ebi.ac.ukcore.ac.uk

Mutational Analysis of Key Amino Acid Residues in Germacrene D-4-ol Synthase Activity and Selectivity

The activity and product specificity of sesquiterpene synthases are determined by a handful of critical amino acid residues that shape the active site pocket, stabilize reactive carbocation intermediates, and control the termination of the reaction cascade. acs.orgportlandpress.com Site-directed mutagenesis studies on both native germacradien-4-ol synthase (GdolS) from Streptomyces citricolor and engineered synthases have illuminated the roles of several key residues. acs.orgacs.org

G helix: The G helix has been identified as a crucial structural element for maintaining the catalytic integrity and determining the product outcome of sesquiterpene synthases. ebi.ac.ukcore.ac.uk In the engineering of (+)-δ-cadinene synthase, random mutagenesis revealed that mutations in or near the G helix were responsible for shifting the product from (+)-δ-cadinene to germacrene D-4-ol. core.ac.uk It is hypothesized that this region plays a key role in protecting the substrate carbocation from premature quenching by water. core.ac.uk Subsequent site-directed saturation mutagenesis of this helix yielded the N403P/L405H mutant, which showed high selectivity for germacrene D-4-ol. nih.gov Further studies on other synthases have confirmed that the highly conserved kink in the G-helix has a profound effect on product specificity and stereoselectivity. acs.org

D80, D81, D84 (DDXXD motif): These residues are part of the highly conserved aspartate-rich "DDXXD" motif, which is essential for binding the divalent metal ion cofactors (typically Mg²⁺) required for catalysis. acs.orgrsc.org In the native GdolS, single-amino acid replacements of D80, D81, and D84 with glutamate—a residue with a similar acidic side chain—created functional variants with only minor changes to the product distribution. acs.orgnih.gov However, replacing these aspartate residues with asparagine, which lacks the negative charge, resulted in inactive enzymes. acs.orgwhiterose.ac.uk This underscores the critical role of the carboxylate groups in this motif for coordinating the metal cofactor and facilitating the initial ionization of the farnesyl pyrophosphate (FPP) substrate. acs.org

N218, Y303, E307 (NSE/DTE motif and surrounding area): These residues are located in or near the second conserved metal-binding region, the "(N/D)DXX(S/T)XXXE" or NSE motif. acs.orgnih.gov This region is also critical for catalysis and, in hydroxylating synthases, for managing the water molecule that quenches the final carbocation. rsc.orgacs.org Mutational analysis of GdolS provided significant insights:

N218: This residue is part of the NSE motif. When N218 was mutated to glutamine (N218Q), the enzyme's product profile was radically altered. Instead of producing almost exclusively germacrene D-4-ol, the N218Q variant produced a nearly 1:1 mixture of germacrene D-4-ol (~48%) and the non-hydroxylated germacrene A (~51%). acs.orgnih.gov This demonstrates that N218 is a key determinant in controlling the final reaction step, either deprotonation (leading to germacrene A) or water capture (leading to germacrene D-4-ol). rsc.orgacs.org

Y303 and E307: These residues are located on the K helix, neighboring the NSE motif. rsc.orgacs.org In the aristolochene (B1197444) synthase from Aspergillus terreus, the corresponding residues are known to help position a water molecule. acs.org In GdolS, mutations to Y303 (e.g., Y303F) and E307 also compromised catalysis, indicating they play a role in stabilizing carbocation intermediates, guiding substrate folding, and potentially managing the nucleophilic water molecule required for germacrene D-4-ol formation. rsc.org

Table 2: Effect of Key Point Mutations on Germacradien-4-ol Synthase (GdolS) Product Distribution

Enzyme VariantGermacrene D-4-ol (%)Germacrene A (%)Germacrene D (%)Catalytic ActivityReference
Wild-Type GdolS~99%<1%-Normal acs.orgnih.gov
D80E~99%<1%-Functional acs.orgnih.gov
D81N---Activity too low to measure acs.orgnih.gov
N218Q~48%~51%~2%Functional but inefficient acs.orgnih.gov
N218L>98%Traces-Severely compromised nih.gov
Y303F>98%<1%-Functional but inefficient acs.org

High-Throughput Screening Methodologies for Germacrene D-4-ol Synthase Variants

A major bottleneck in directed evolution is the need to screen vast libraries of mutant enzymes for the desired function. portlandpress.com Standard analysis of terpene products by gas chromatography-mass spectrometry (GC-MS) is accurate but has a very low throughput, typically limited to around 100 samples per day. caltech.educore.ac.uk To overcome this, high-throughput screening (HTS) methodologies are essential.

In the successful effort to engineer (+)-δ-cadinene synthase into a germacrene D-4-ol synthase, a clever dual-activity screen was developed. nih.govebi.ac.uk The terpene synthase gene was fused to the gene for chloramphenicol (B1208) acetyltransferase (CAT), a selectable marker that confers antibiotic resistance. core.ac.uk The hypothesis was that the expression of the fused protein and its resulting CAT activity would correlate with the proper folding and solubility of the terpene synthase variant. caltech.educore.ac.uk This allowed for a rapid pre-screening of thousands of clones from the mutant library. rsc.org Clones that retained CAT activity were selected, significantly narrowing the pool of candidates that needed to be analyzed by the more laborious GC-MS method to identify those producing germacrene D-4-ol. nih.govcore.ac.uk

In another study that evolved the multi-product synthase Cop2 to improve germacrene D-4-ol selectivity, a high-throughput screen for cyclization activity was employed using a non-natural substrate, which facilitated the identification of an improved mutant. ebi.ac.ukrsc.org These HTS approaches, which filter for active or properly folded enzymes before detailed product analysis, are crucial for efficiently navigating the vast sequence space explored during directed evolution and identifying rare variants with altered functions like the synthesis of germacrene D-4-ol. core.ac.ukacs.org

Ecological Roles and Biological Interactions of Germacrene D 4 Ol

Germacrene D-4-ol as a Plant Metabolite and Component of Volatile Oils

Germacrene D-4-ol is recognized as a plant metabolite and a constituent of volatile oils, which are aromatic compounds extracted from plants. nih.govebi.ac.uk It is a germacrane (B1241064) sesquiterpenoid, which is a specific type of sesquiterpenoid characterized by a ten-membered carbon ring structure. nih.govebi.ac.ukebi.ac.uk

Occurrence and Quantitative Variation of Germacrene D-4-ol in Various Plant Species

Germacrene D-4-ol has been identified in the essential oils of a diverse range of plant species, with its concentration varying significantly among them.

Nepeta raphanorhiza : In the essential oil from the aerial parts of Nepeta raphanorhiza collected in the Kashmir valley, Germacrene D-4-ol was found to be a notable component, constituting 5.8% of the total oil. researchgate.netresearchgate.netacgpubs.org

Amorpha canescens : Analysis of the essential oils from Amorpha canescens revealed the presence of Germacrene D-4-ol in different parts of the plant. The fruit oil contained 8.3% of this compound, while the leaf oil had a higher concentration at 10.9%. ebi.ac.uknih.govjst.go.jpresearchgate.net

Chaerophyllum temulum : The essential oil composition of Chaerophyllum temulum also shows the presence of Germacrene D-4-ol. The blossom oil contained 9% of the compound, whereas the fruit oil had a significantly higher concentration at 27.6%. ebi.ac.uknih.govresearchgate.netcabidigitallibrary.org

Craniotome furcata : The essential oil of Craniotome furcata contains Germacrene D-4-ol, with one study reporting its concentration at 12.1%. tandfonline.comcore.ac.uk Another analysis of different chemotypes of C. furcata identified a group where Germacrene D-4-ol was a major constituent. acgpubs.orgresearchgate.net

Table 1: Quantitative Variation of Germacrene D-4-ol in Different Plant Species

Plant SpeciesPlant PartPercentage of Germacrene D-4-ol in Essential Oil
Nepeta raphanorhizaAerial Parts5.8% researchgate.netresearchgate.netacgpubs.org
Amorpha canescensFruit8.3% ebi.ac.uknih.govjst.go.jpresearchgate.net
Leaf10.9% ebi.ac.uknih.gov
Chaerophyllum temulumBlossom9% ebi.ac.uknih.govresearchgate.netcabidigitallibrary.org
Fruit27.6% ebi.ac.uknih.govresearchgate.netcabidigitallibrary.org
Craniotome furcataAerial Parts12.1% tandfonline.comcore.ac.uk

Organ-Specific and Developmental Regulation of Germacrene D-4-ol Accumulation

The accumulation of Germacrene D-4-ol can be specific to certain plant organs and can also be influenced by the developmental stage of the plant. For instance, in Chaerophyllum temulum, the concentration of Germacrene D-4-ol is higher in the fruits (27.6%) compared to the blossoms (9%). ebi.ac.uknih.govresearchgate.netcabidigitallibrary.org This suggests a developmental regulation of its biosynthesis and accumulation.

In chamomile (Matricaria recutita), the composition of essential oils, which includes various terpenes, is known to be organ-specific. nih.govresearchgate.netmdpi.com While Germacrene D is a known component of chamomile essential oil, the specific details regarding the organ-specific accumulation of its derivative, Germacrene D-4-ol, are part of the broader understanding of terpene biosynthesis in the plant. nih.govresearchgate.netmdpi.com The expression of different terpene synthase (TPS) genes in different organs contributes to the unique terpene profiles of the flowers, leaves, and roots. nih.govresearchgate.net For example, the leaves are the primary site for the synthesis of germacrene D. mdpi.com

Chemical Ecological Functions of Germacrene D-4-ol

Germacrene D-4-ol plays a crucial role in the chemical communication between plants and other organisms, a field known as chemical ecology.

Role of Germacrene D-4-ol as a Semiochemical in Interspecies Communication

Semiochemicals are signaling chemicals that mediate interactions between organisms. plantprotection.pl Germacrene D-4-ol acts as a semiochemical in plant-insect interactions. slu.se For example, in potato (Solanum tuberosum), Germacrene D-4-ol is one of the volatile organic compounds released by the plant. slu.seplos.orgslu.se The blend of these volatiles can change in response to stimuli such as light touching, which can simulate contact with neighboring plants. plos.orgslu.se This altered volatile profile, including increased emission of Germacrene D-4-ol, can influence the behavior of insects. plos.orgslu.se

Electrophysiological and Behavioral Responses to Germacrene D-4-ol in Insects

Insects can detect and respond to specific volatile compounds, including Germacrene D-4-ol, through their olfactory systems. The moth Helicoverpa armigera possesses receptor neurons that are highly sensitive and selective to germacrene D. oup.comresearchgate.net While these studies focused on germacrene D, the structural similarity to Germacrene D-4-ol suggests a potential for interaction with the insect's olfactory system.

Studies have shown that blends of volatile compounds from plants can elicit both electrophysiological and behavioral responses in Helicoverpa armigera. nih.govresearchgate.net For instance, a synthetic blend of compounds identified from African marigold flowers elicited upwind flight in female moths. nih.gov While Germacrene D-4-ol was not specifically tested in these particular studies, the known sensitivity of H. armigera to the related compound germacrene D underscores the importance of this class of sesquiterpenoids in insect behavior. oup.comresearchgate.net

Contribution of Germacrene D-4-ol to Plant Defense Mechanisms Against Herbivory

The release of volatile compounds like Germacrene D-4-ol can be part of a plant's defense strategy against herbivores. In potato plants, light touching, which can be an early signal of a nearby competing plant or a potential herbivore, leads to an increased release of Germacrene D-4-ol. plos.orgslu.se This altered scent profile was found to be less attractive to aphids such as Macrosiphum euphorbiae and Myzus persicae. plos.orgslu.se This suggests that Germacrene D-4-ol, as part of a blend of volatiles, can contribute to repelling certain herbivores. plos.orgslu.se

Furthermore, the emission of certain sesquiterpenes, including Germacrene D-4-ol, from potato plants has been noted in the context of interactions with the pest Tuta absoluta. nih.govfrontiersin.org The blend of volatiles can influence the attractiveness of the plant to insect pests. nih.govfrontiersin.org

Biotechnological Applications and Synthetic Biology of Germacrene D 4 Ol Production

Metabolic Engineering for Heterologous Production of Germacrene D-4-ol

Metabolic engineering of microorganisms offers a promising alternative for the production of plant-derived isoprenoids. annualreviews.org By introducing and optimizing heterologous biosynthetic pathways in well-characterized microbial hosts, it is possible to achieve high-titer production of target molecules like Germacrene D-4-ol from simple carbon sources. nih.gov

The selection of an appropriate microbial host is critical for the successful heterologous production of sesquiterpenoids. Key hosts for Germacrene D-4-ol and related compounds include the yeast Saccharomyces cerevisiae and bacteria from the genus Streptomyces.

Saccharomyces cerevisiae : This yeast is a favored host for metabolic engineering due to its genetic tractability, well-understood physiology, and proven track record in industrial fermentations. mdpi.com S. cerevisiae utilizes the mevalonate (B85504) (MVA) pathway for the synthesis of isoprenoid precursors, which can be engineered to enhance the production of farnesyl diphosphate (B83284) (FPP), the direct precursor to all sesquiterpenes. mdpi.commdpi.com Engineering efforts in yeast have successfully increased the production of various sesquiterpenes by overexpressing MVA pathway enzymes and repressing competing pathways. nih.govmdpi.com While direct high-level production of Germacrene D-4-ol in yeast is an ongoing research area, the successful production of its precursor, germacrene D, at titers up to 7.9 g/L in engineered S. cerevisiae demonstrates the host's significant potential. nih.govresearchgate.net

Streptomyces citricolor : This bacterium is notable as the natural source of (-)-germacradien-4-ol synthase (GdolS), an enzyme that converts FPP into (-)-germacradien-4-ol with high fidelity. researchgate.netcardiff.ac.uk The enzyme is a typical class-1 sesquiterpene synthase that proceeds via a germacryl cation intermediate, followed by a annualreviews.orgnih.gov-hydride shift and selective quenching with a water molecule to yield the final product. cardiff.ac.uknih.gov The availability of this highly specific native enzyme makes S. citricolor and its synthase a primary target for both in vitro studies and in vivo production efforts. researchgate.netresearchgate.net The GdolS enzyme has been successfully expressed in E. coli for preparative-scale biocatalytic synthesis. researchgate.net

Streptomyces avermitilis and Streptomyces coelicolor : These actinomycetes are known producers of various terpenoids, including the earthy-smelling geosmin, which shares a biosynthetic pathway with germacrene D. researchgate.netacs.org The bifunctional germacradienol (B1257783)/geosmin synthase found in these species converts FPP into a mixture of products, including germacradienol and germacrene D. researchgate.netnih.gov For instance, the enzyme from S. coelicolor produces approximately 10-11% germacrene D from FPP. acs.orgnih.gov The inherent ability of these strains to produce sesquiterpene precursors and their possession of relevant synthases make them suitable chassis for metabolic engineering aimed at overproducing Germacrene D-4-ol or its immediate precursors. pnas.orgmdpi.com

A common bottleneck in the microbial production of sesquiterpenes is the limited availability of the C15 precursor, farnesyl diphosphate (FPP). rsc.org FPP is synthesized from the universal C5 isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). rsc.org To enhance the yield of FPP-derived products like Germacrene D-4-ol, metabolic engineering strategies focus on increasing the carbon flux through precursor biosynthetic pathways, primarily the mevalonate (MVA) pathway in hosts like yeast. mdpi.com

Key strategies include:

Overexpression of MVA Pathway Genes : Increasing the expression levels of key enzymes in the MVA pathway can significantly boost FPP supply. A common target is HMG-CoA reductase (HMGR), which catalyzes a rate-limiting step. Overexpressing a truncated, soluble version of this enzyme (tHMG1) avoids feedback regulation and enhances pathway flux. nih.gov

Enhancing FPP Synthase Activity : The condensation of IPP and DMAPP to form FPP is catalyzed by FPP synthase (encoded by the ERG20 gene in yeast). Increasing the copy number of ERG20 has been shown to improve sesquiterpene production. nih.govresearchgate.net

Downregulation of Competing Pathways : FPP is a crucial metabolic branch point, serving as a precursor for sterols (essential for cell membrane integrity), dolichols, and ubiquinone, in addition to sesquiterpenes. mdpi.com To channel more FPP towards the desired product, competing pathways are often downregulated. A primary target is the squalene (B77637) synthase enzyme (Erg9), which catalyzes the first committed step in sterol biosynthesis by converting FPP to squalene. nih.govmdpi.com Repressing ERG9 expression effectively redirects metabolic flux from sterol synthesis towards the heterologous sesquiterpene synthase. mdpi.com

Research has demonstrated the effectiveness of these approaches. In one study focused on producing (-)-germacrene D in S. cerevisiae, iterative engineering involving increased copy numbers of the germacrene D synthase, tHMG1, and ERG20, combined with the downregulation of ERG9 and other inhibitory factors, resulted in a final titer of 7.9 g/L in a 5-L bioreactor. nih.govresearchgate.net

Table 1: Genetic Modifications in S. cerevisiae for Enhanced Sesquiterpene Production. nih.govmdpi.commdpi.comresearchgate.net
Genetic ModificationTarget Gene/PathwayPurposeEffect on Production
OverexpressiontHMG1 (truncated HMG-CoA reductase)Increase flux through the mevalonate (MVA) pathway by overcoming a rate-limiting step.Increased precursor (FPP) supply.
OverexpressionERG20 (FPP synthase)Enhance the synthesis of FPP from IPP and DMAPP.Increased FPP pool for sesquiterpene synthesis.
Downregulation/KnockoutERG9 (squalene synthase)Redirect metabolic flux from sterol biosynthesis towards the desired sesquiterpene.Significantly improved product titer by minimizing FPP consumption by a competing pathway.
KnockoutDPP1 / LPP1 (phosphatases)Prevent the dephosphorylation of FPP to farnesol, thus preserving the precursor pool.Enhanced availability of FPP for the target synthase.

To further optimize production strains, researchers are increasingly turning to combinatorial and systems-level approaches. These methods allow for the simultaneous and balanced modulation of multiple genes to fine-tune metabolic networks. dovepress.comnih.gov

One powerful technique is CRISPR interference (CRISPRi), which uses a deactivated Cas9 (dCas9) protein guided by small RNAs to repress the expression of multiple target genes simultaneously. nih.gov This allows for the combinatorial knockdown of competing pathways to redirect metabolic flux. nih.gov By creating and screening libraries of guide RNAs targeting various genes, it is possible to identify sets of knockdowns that synergistically improve the production of a target metabolite. nih.gov This approach enables the fine-tuning of repression levels to balance the metabolic network, which is crucial for maintaining cell viability while maximizing product yield. nih.gov

In silico metabolic modeling, such as flux balance analysis (FBA) and flux variability analysis (FVA), provides a rational framework for designing these combinatorial strategies. dovepress.combiorxiv.org These models can predict the outcomes of genetic manipulations, identifying non-obvious gene targets for overexpression or deletion that could enhance metabolic flux towards a product. dovepress.com By comparing the metabolic flux profiles of a wild-type organism with a theoretically ideal production state, researchers can pinpoint specific reactions to upregulate or downregulate. dovepress.com This simulation-guided approach accelerates the design-build-test-learn cycle of metabolic engineering, enabling the construction of highly optimized production strains. biorxiv.org

Overexpression and Pathway Engineering of Precursor Biosynthesis for Enhanced Germacrene D-4-ol Yield

Chemoenzymatic and De Novo Synthetic Strategies for Germacrene D-4-ol and its Analogs

Beyond whole-cell fermentation, chemoenzymatic and de novo synthetic methods provide powerful and flexible routes to Germacrene D-4-ol and its derivatives. These approaches combine the selectivity of enzymes with the versatility of chemical synthesis.

A notable chemoenzymatic strategy involves a one-pot, multi-enzyme cascade to synthesize sesquiterpenes from inexpensive 4- and 5-carbon starting materials like prenol and isoprenol. mdpi.com In a system developed for producing (S)-germacrene D, a five-enzyme cocktail was used. mdpi.comdoi.org The process involves two key stages: (1) the phosphorylation of the simple alcohol precursors to their diphosphate forms (DMAPP and IPP) using kinases, and (2) the subsequent condensation to FPP and cyclization to the final product, catalyzed by an FPP synthase and a terpene synthase, respectively. mdpi.comdoi.org This modular approach allows for the production of both natural and unnatural terpene analogs by feeding modified precursors to the enzymatic cascade. mdpi.com

De novo strategies often focus on protein engineering to create novel enzymatic functions. A remarkable example is the conversion of a cotton (+)-δ-cadinene synthase into a highly selective Germacrene D-4-ol synthase. nih.govcore.ac.uk The wild-type enzyme produces almost no Germacrene D-4-ol. nih.gov Through a combination of rational design, based on a homology model of the enzyme's active site, and directed evolution using error-prone PCR, researchers successfully re-engineered the enzyme's product specificity. core.ac.ukchemrxiv.org After several rounds of mutagenesis and screening, a mutant was created (N403P/L405H) that produced Germacrene D-4-ol with up to 93% selectivity, effectively creating a new-to-nature synthase for the target molecule. core.ac.uk This work highlights how protein engineering can generate bespoke biocatalysts for desired terpenes when a natural synthase is unavailable. nih.govcore.ac.uk

Advanced Analytical Methodologies in Germacrene D 4 Ol Research

Chromatographic and Mass Spectrometric Approaches for Germacrene D-4-ol Identification and Quantification

Chromatographic separation coupled with mass spectrometric detection is the cornerstone of sesquiterpenoid analysis. nih.govresearchgate.net This combination allows for the separation of complex mixtures, such as plant essential oils, and provides both qualitative and quantitative data on individual components like Germacrene D-4-ol.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and powerful technique for the analysis of volatile and semi-volatile compounds like Germacrene D-4-ol. mdpi.comresearchgate.net In this method, a sample is vaporized and separated into its components as it travels through a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint.

GC-MS is routinely used to determine the phytochemical profile of plant extracts. For instance, GC-MS analysis of essential oils from various plants has successfully identified Germacrene D-4-ol as a significant constituent. Studies on Amorpha canescens leaf oil and Teucrium montanum essential oil identified Germacrene D-4-ol at 10.9% and 6.8% of the total oil, respectively. mdpi.comnih.gov Similarly, research on potato (Solanum tuberosum) plants subjected to mechanical stress showed a significant increase in the emission of Germacrene D-4-ol, which was identified and quantified using GC-MS. plos.org

Beyond identification, GC-MS is crucial for structural confirmation and for monitoring the products of enzymatic reactions. In studies of Germacrene D-4-ol synthase (GdolS), GC-MS analysis of organic extracts is the standard method to identify the products formed from the substrate farnesyl diphosphate (B83284) (FDP). acs.orgnih.gov This technique allows researchers to analyze the effects of site-directed mutagenesis on the enzyme, observing changes in the product distribution. For example, the GdolS-N218Q mutant was shown to produce a mix of germacrene A (51%) and Germacrene D-4-ol (48%). acs.org

Quantification of Germacrene D-4-ol is also achieved with GC-MS, often using an internal standard for improved accuracy. nih.gov For more precise quantification in complex matrices, selected ion monitoring (SIM) mode can be used, where the mass spectrometer is set to detect only specific ions characteristic of the target compound, thereby increasing sensitivity and reducing interference from other compounds. nih.govmdpi.com

Table 1: GC-MS Analysis Findings for Germacrene D-4-ol in Various Sources

Source MaterialIdentified Percentage/ConcentrationKey FindingsCitation
Amorpha canescens (Leaf Oil)10.9%Identified as a main constituent along with germacrene D. nih.gov
Teucrium montanum (Essential Oil)6.8%Major compound in the oxygenated sesquiterpene fraction. mdpi.com
Solanum tuberosum (Potato Leaves, Touched)Significantly increased emissionQuantified as part of the plant's volatile response to mechanical stimuli. plos.org
In vitro reaction with GdolS-N218Q mutant48% of product profileAnalysis of product distribution from a mutated synthase enzyme. acs.org
Zanthoxylum ovalifolium (Leaves)Quantified via HPTLC-densitometryA high-performance thin-layer chromatography method was developed for quantification. asianpubs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of Germacrene D-4-ol

While GC-MS is excellent for identifying known compounds by matching mass spectra and retention indices with libraries, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of novel compounds or for confirming the precise structure of known but complex molecules like Germacrene D-4-ol. researchgate.net NMR provides detailed information about the atomic framework of a molecule, including the carbon skeleton and the connectivity of atoms.

¹³C-NMR spectroscopy, in particular, is used to identify each unique carbon atom in the molecule, which is crucial for confirming the germacrane (B1241064) skeleton and the specific location of the hydroxyl group at the C-4 position. researchgate.net It has been instrumental in differentiating between diastereoisomers of germacra-1(10),5-dien-4-ol, a task that can be challenging with MS alone. researchgate.net The combination of GC-MS and NMR provides a powerful toolset for natural product chemists. nih.govdntb.gov.ua

A novel and advanced technique known as the Crystalline Sponge (CS) method has been employed for the X-ray conformational analysis of oily and unstable compounds like (+)-Germacrene D-4-ol. researchgate.net In this method, the target compound is absorbed into a porous crystalline matrix, allowing its structure to be determined by X-ray diffraction as if it were a single crystal. The CS method successfully revealed the reactive conformation of (+)-Germacrene D-4-ol, providing insights into its inherent instability. researchgate.net

Table 2: Key NMR and Advanced Structural Analysis Techniques for Germacrene D-4-ol

TechniqueApplication in Germacrene D-4-ol ResearchKey Insights ProvidedCitation
¹³C-NMR SpectroscopyStructural confirmation and differentiation of isomers.Unambiguously identified the carbon skeleton and the position of the hydroxyl group, distinguishing between α and β diastereoisomers. researchgate.net
¹H-NMR SpectroscopyAnalysis of essential oil composition.Used alongside GC and GC-MS to identify over 100 compounds, including Germacrene D-4-ol, in Amorpha canescens oil. nih.gov
Crystalline Sponge (CS) MethodX-ray conformational analysis of the non-crystalline compound.Determined the solid-state conformation of (+)-Germacrene D-4-ol, revealing proximal double bonds that explain its instability. researchgate.net

X-ray Diffraction for Crystal Structure Analysis of Germacrene D-4-ol Synthases and Related Complexes

Understanding how Germacrene D-4-ol is synthesized in nature requires studying the enzyme responsible: Germacrene D-4-ol synthase (GdolS). X-ray diffraction is the gold-standard technique for determining the three-dimensional atomic structure of proteins and enzymes.

Researchers have successfully crystallized a mutant of GdolS from Streptomyces citricolor (GdolS-E248A) and determined its structure using X-ray diffraction to a resolution of 1.50 Å. acs.orgnih.govrcsb.org The analysis revealed that GdolS adopts the typical α-helical fold characteristic of class I terpene synthases. nih.govacs.org The crystal structure provided a detailed view of the enzyme's active site, identifying key metal-binding motifs (D⁸⁰DQFD and N²¹⁸DVRSFAQE) essential for catalysis. acs.orgrcsb.org

This structural information is critical for mechanistic studies. For example, the crystal structure showed several bound water molecules, but none were positioned to act as the nucleophile that quenches the final carbocation intermediate to form the alcohol. acs.orgnih.gov This finding, combined with isotope labeling studies, supported the hypothesis that the hydroxyl group originates from a water molecule from the bulk solvent rather than one specifically positioned by an active site residue. acs.orgacs.orgrsc.org X-ray crystallography, therefore, provides an atomic-level blueprint that guides further research into the enzyme's function and mechanism through techniques like site-directed mutagenesis. rsc.org

Table 3: Crystallographic Data for Germacrene D-4-ol Synthase (GdolS)

ParameterValue/DescriptionCitation
EnzymeGermacradien-4-ol synthase (GdolS-E248A mutant) from Streptomyces citricolor acs.orgnih.gov
MethodX-ray Diffraction rcsb.org
PDB ID5I1U rcsb.org
Resolution1.50 Å nih.govrcsb.org
Structural FoldTypical class 1 sesquiterpene synthase α-helical fold. acs.orgnih.gov
Key Active Site MotifsD⁸⁰DQFD and N²¹⁸DVRSFAQE (metal binding) acs.orgrcsb.org

Emerging Research Frontiers for Germacrene D 4 Ol

Discovery of Novel Germacrene D-4-ol-Related Biosynthetic Enzymes and Pathways

The biosynthesis of Germacrene D-4-ol, like other terpenoids, originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These building blocks are assembled into the C15 intermediate, farnesyl diphosphate (FPP), which serves as the direct substrate for a class of enzymes known as terpene synthases (TPSs). nih.govnih.gov These enzymes catalyze the intricate cyclization of the linear FPP molecule to form the diverse array of sesquiterpene skeletons. rsc.orgrsc.org

A pivotal discovery in understanding the formation of Germacrene D-4-ol was the identification and characterization of (−)-germacradien-4-ol synthase (GdolS) from the bacterium Streptomyces citricolor. nih.govresearchgate.net This high-fidelity enzyme efficiently converts FPP into a single hydroxylated product. nih.govresearchgate.net Structural and mechanistic studies of GdolS have revealed a typical class I sesquiterpene synthase fold and have identified key metal-binding motifs, D⁸⁰DQFD and N²¹⁸DVRSFAQE, which are crucial for catalysis. nih.govresearchgate.netacs.org Isotopic labeling experiments using H₂¹⁸O confirmed that the hydroxyl group of Germacrene D-4-ol is derived from a water molecule from the surrounding solvent, which quenches a carbocation intermediate during the final step of the reaction cascade. nih.govresearchgate.netacs.org

In the plant kingdom, research has demonstrated that new enzymatic functions can be evolved from existing protein scaffolds. A notable example is the transformation of (+)-δ-cadinene synthase from cotton (Gossypium arboreum) into a Germacrene D-4-ol synthase. core.ac.uknih.gov This was achieved through a combination of rational design and directed evolution, highlighting the plasticity of terpene synthases and providing a powerful method for generating novel enzymatic activities. core.ac.uknih.gov

Furthermore, genome mining and transcriptomics have proven to be powerful tools for discovering novel sesquiterpene synthase genes. For instance, analysis of the transcriptome of the medicinal mushroom Lignosus rhinocerotis led to the identification and heterologous expression of three sesquiterpene synthase genes in yeast, resulting in the production of several sesquiterpene alcohols, with Germacrene D-4-ol being a major product. This approach underscores the potential of leveraging genomic and transcriptomic data to uncover the vast, untapped enzymatic diversity in nature for producing valuable compounds like Germacrene D-4-ol.

The general biosynthetic pathway leading to sesquiterpenes is a multi-step process. It begins with the mevalonate (B85504) (MVA) or the methylerythritol 4-phosphate (MEP) pathway to produce IPP and DMAPP. nih.gov These precursors are then condensed to form geranyl diphosphate (GPP, C10) and subsequently FPP (C15). nih.gov The final and most decisive step is the cyclization of FPP by a specific terpene synthase, which dictates the final structure of the sesquiterpene, such as Germacrene D-4-ol. nih.govrsc.org

Precision Engineering of Terpene Synthases for Diversified Germacrene D-4-ol Derivatives

The inherent promiscuity and evolvability of terpene synthases make them prime targets for protein engineering. By modifying the amino acid sequence of these enzymes, researchers can alter their product profiles, leading to the creation of novel compounds or shifting the selectivity towards a desired product. This has been effectively demonstrated in the context of Germacrene D-4-ol and its derivatives.

A landmark achievement was the conversion of cotton (+)-δ-cadinene synthase into a highly selective Germacrene D-4-ol synthase. core.ac.uknih.gov This was accomplished through a combination of random mutagenesis using error-prone PCR and site-directed, saturation mutagenesis. core.ac.uknih.gov The study identified that mutations within or near the G helix of the enzyme were critical for altering its function. core.ac.uk A specific mutant, N403P/L405H, exhibited up to 93% selectivity for Germacrene D-4-ol production in vivo. core.ac.uk

Site-directed mutagenesis of the native (−)-germacradien-4-ol synthase (GdolS) from Streptomyces citricolor has also yielded significant insights into the structural determinants of its catalytic activity and has enabled the generation of diversified products. acs.orgresearchgate.netnih.gov For example, replacing a single amino acid, Ala176, in the G1/2 helix with non-polar residues of increasing size (valine, leucine, isoleucine) led to a significant decrease in hydroxylation and the accumulation of the non-hydroxylated products germacrene A and germacrene D. researchgate.netnih.gov This demonstrates that subtle changes in the active site can effectively switch off the water-capture mechanism. researchgate.net

Another key residue, Asn218, located in the conserved NSE/DTE motif, was found to be crucial for product specificity. acs.org A mutant where this asparagine was replaced by glutamine (N218Q) resulted in an enzyme that produced almost equal amounts of Germacrene D-4-ol and germacrene A, along with a small amount of germacrene D. acs.org This highlights the delicate control exerted by individual amino acid residues on the reaction outcome. These studies not only illuminate the structure-function relationships of terpene synthases but also pave the way for the rational design of enzymes that can produce a diverse array of Germacrene D-4-ol-related compounds.

EnzymeOrganismEngineering StrategyOutcome
(+)-δ-Cadinene Synthase Gossypium arboreum (Cotton)Random and Site-Directed MutagenesisConverted into a Germacrene D-4-ol synthase with high selectivity (up to 93%). core.ac.uknih.gov
(−)-Germacradien-4-ol Synthase (GdolS) Streptomyces citricolorSite-Directed Mutagenesis (A176V, A176L, A176I)Abolished hydroxylation, leading to the production of germacrene A and germacrene D. researchgate.netnih.gov
(−)-Germacradien-4-ol Synthase (GdolS) Streptomyces citricolorSite-Directed Mutagenesis (N218Q)Altered product ratio, producing Germacrene D-4-ol, germacrene A, and germacrene D. acs.org

Advanced Omics Technologies in Elucidating Germacrene D-4-ol Biological Networks

The advent of high-throughput omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of complex biological systems. rsc.orgrsc.org These approaches are increasingly being applied to understand the biosynthesis of terpenoids like Germacrene D-4-ol and their roles within broader biological networks. rsc.orgfrontiersin.orgresearchgate.net

Transcriptomics, the study of the complete set of RNA transcripts, has been instrumental in identifying the genes responsible for terpenoid biosynthesis in various organisms. In a study on Xanthium sibiricum, transcriptome analysis was used to identify and clone two germacrene A oxidase genes, which are involved in the downstream modification of sesquiterpene skeletons. mdpi.com Similarly, a multi-omics approach on Ficus hirta used transcriptomics and proteomics to analyze the differential expression of genes and proteins in the terpenoid synthesis pathway between different developmental stages of its syconia, providing insights into how the plant regulates the production of volatile terpenoids to attract pollinators. frontiersin.org

Proteomics, which focuses on the entire set of proteins, offers a direct view of the enzymatic machinery present in a cell at a given time. A proteomics study on Artemisia annua under different light conditions revealed that specific light spectra could induce the expression of proteins involved in sesquiterpene biosynthesis. tandfonline.com This demonstrates how environmental cues can modulate the terpenoid biosynthetic network at the protein level. tandfonline.com iTRAQ-based quantitative proteomics has also been used to study the terpenoid synthesis pathways in the roots of Rehmannia glutinosa. frontiersin.org

Metabolomics, the comprehensive analysis of all metabolites in a biological sample, provides a functional readout of the cellular state. Metabolomic and volatilomic analyses of different basil (Ocimum L.) species identified Germacrene D as one of the most varied metabolites, and correlation with sensory evaluation suggested its contribution to the clove-like aroma. mdpi.com In another study, metabolomic analysis of Citrus aurantium roots under salt stress showed that the biosynthesis of Germacrene D was induced, suggesting its potential role in the plant's response to abiotic stress. nih.gov These studies showcase how metabolomics can link the presence of specific compounds like Germacrene D to particular phenotypes or stress responses. mdpi.comnih.gov

The integration of these different omics datasets provides a powerful, systems-level understanding of how the biosynthesis of Germacrene D-4-ol and related compounds is regulated and how they function within the complex metabolic and signaling networks of an organism. rsc.orgrsc.orgresearchgate.net

Omics TechnologyApplication in Germacrene D-4-ol ContextKey Findings
Transcriptomics Identification of biosynthetic genes in Ficus hirta and Xanthium sibiricum. frontiersin.orgmdpi.comUncovered key enzyme genes (e.g., terpene synthases, oxidases) involved in the sesquiterpenoid pathway. frontiersin.orgmdpi.com
Proteomics Analysis of terpenoid biosynthesis in Artemisia annua and Ficus hirta. frontiersin.orgtandfonline.comRevealed differential expression of terpenoid synthesis proteins under various conditions (e.g., light, development). frontiersin.orgtandfonline.com
Metabolomics Profiling of metabolites in Ocimum species and Citrus aurantium roots. mdpi.comnih.govLinked Germacrene D to specific flavors and its induction under salt stress. mdpi.comnih.gov
Multi-Omics Integrated analysis to understand complex biological networks. rsc.orgrsc.orgfrontiersin.orgProvides a holistic view of the regulation and function of terpenoid biosynthetic pathways. rsc.orgrsc.orgfrontiersin.org

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 78060994’s physicochemical properties?

  • Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure questions. For example:

  • Population: this compound in specific solvents or matrices.
  • Intervention: Exposure to varying temperatures/pH conditions.
  • Comparison: Control groups (e.g., analogs or inert compounds).
  • Outcome: Stability, solubility, or reactivity metrics.
    • Refine questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Avoid vague terms like "study behavior"; instead, specify measurable outcomes (e.g., "How does pH affect this compound’s hydrolysis rate?") .

Q. What are best practices for designing reproducible experiments involving this compound?

  • Methodological Answer :

  • Materials & Methods : Document reagent purity, instrumentation (e.g., HPLC calibration), and environmental controls (temperature, humidity). Reference established protocols (e.g., IUPAC guidelines) and justify deviations .
  • Sample Preparation : Include detailed synthesis/purification steps, especially for novel derivatives. For known compounds, cite prior characterization methods (e.g., NMR spectra from PubChem) .
  • Data Collection : Use SI units and predefine acceptance criteria for replicates (e.g., ±5% variance) .

Q. How to conduct a systematic literature review on this compound’s applications?

  • Methodological Answer :

  • Search Strategy : Use databases like SciFinder and PubMed with keywords: "this compound," "synthesis," "mechanism," and "toxicity." Apply Boolean operators (AND/OR) to filter studies by publication date (e.g., 2015–2025) .
  • Critical Appraisal : Evaluate sources for bias (e.g., industry-funded studies) and methodological rigor (sample size, controls). Use tools like AMSTAR-2 for quality assessment .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound’s reaction kinetics?

  • Methodological Answer :

  • Root-Cause Analysis : Compare experimental conditions (e.g., solvent polarity, catalyst loading) across studies. Use statistical tools (ANOVA, t-tests) to assess significance of discrepancies .
  • Iterative Refinement : Replicate conflicting experiments with standardized protocols. Employ mixed methods (e.g., computational DFT simulations to validate observed intermediates) .

Q. What advanced statistical methods are suitable for analyzing this compound’s structure-activity relationships (SAR)?

  • Methodological Answer :

  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to reduce dimensionality of physicochemical descriptors (logP, polar surface area).
  • Machine Learning : Train models (e.g., Random Forest) on bioactivity datasets to predict SAR trends. Validate with k-fold cross-validation .

Q. How to integrate computational and experimental data for this compound’s molecular interactions?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate ligand-protein binding. Correlate docking scores (e.g., binding energy) with experimental IC₅₀ values.
  • Validation : Perform MM/GBSA free-energy calculations to refine predictions. Cross-check with spectroscopic data (e.g., SPR or ITC) .

Data Presentation and Reproducibility

Q. How to present large datasets for this compound’s spectroscopic characterization?

  • Methodological Answer :

  • Raw Data : Archive in repositories like Zenodo or Figshare. Summarize key processed data (e.g., NMR shifts, IR peaks) in tables with error margins .
  • Visualization : Use heatmaps for comparative analyses (e.g., solvent effects on UV-Vis spectra) .

Q. What ethical considerations apply to studies involving this compound’s toxicity?

  • Methodological Answer :

  • Regulatory Compliance : Follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ protocols). Obtain institutional ethics approval for in vivo studies.
  • Transparency : Disclose conflicts of interest (e.g., funding sources) and negative results to avoid publication bias .

Tables: Key Methodological Criteria

Framework/TechniqueApplication to this compound ResearchEvidence ID
PICO Structuring SAR studies
FINER Criteria Evaluating research questions
PCA Reducing SAR data complexity
ANOVA Resolving data contradictions

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